molecular formula C21H21ClN8O2 B11533423 4-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

4-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B11533423
M. Wt: 452.9 g/mol
InChI Key: KFDVFGFDTZYPKY-OEAKJJBVSA-N
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Description

4-[(2E)-2-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a triazine ring, a piperidine ring, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:

    Formation of the Hydrazone Linkage: This step involves the condensation of 2-chloro-5-nitrobenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Triazine Ring Formation: The hydrazone intermediate is then reacted with cyanuric chloride in the presence of a base such as triethylamine to form the triazine ring.

    Piperidine Substitution: Finally, the piperidine ring is introduced through nucleophilic substitution, typically using piperidine and a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage and the piperidine ring.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Products may include oxo derivatives or N-oxides.

    Reduction: Amino derivatives are common products.

    Substitution: Various substituted triazine derivatives can be formed.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in organic reactions.

    Materials Science: Its structural features make it a candidate for the development of novel polymers and materials with specific electronic properties.

Biology and Medicine

    Antimicrobial Agents: Due to its structural similarity to known bioactive compounds, it may exhibit antimicrobial properties.

    Cancer Research: The compound could be investigated for its potential as an anticancer agent, particularly through its interactions with DNA or proteins.

Industry

    Dyes and Pigments: The compound’s chromophoric groups make it a potential candidate for use in dyes and pigments.

    Agriculture: It may be explored as a pesticide or herbicide due to its chemical reactivity.

Mechanism of Action

The mechanism by which 4-[(2E)-2-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE exerts its effects would depend on its specific application. For example:

    Antimicrobial Action: It may disrupt bacterial cell walls or interfere with protein synthesis.

    Anticancer Action: It could intercalate into DNA, inhibiting replication and transcription, or it might inhibit specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-[(2E)-2-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(MORPHOLIN-1-YL)-1,3,5-TRIAZIN-2-AMINE: Similar structure but with a morpholine ring instead of a piperidine ring.

    4-[(2E)-2-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE: Similar structure but with a pyrrolidine ring.

Uniqueness

The presence of the piperidine ring in 4-[(2E)-2-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE may confer unique steric and electronic properties, potentially enhancing its reactivity and specificity in various applications.

Properties

Molecular Formula

C21H21ClN8O2

Molecular Weight

452.9 g/mol

IUPAC Name

2-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H21ClN8O2/c22-18-10-9-17(30(31)32)13-15(18)14-23-28-20-25-19(24-16-7-3-1-4-8-16)26-21(27-20)29-11-5-2-6-12-29/h1,3-4,7-10,13-14H,2,5-6,11-12H2,(H2,24,25,26,27,28)/b23-14+

InChI Key

KFDVFGFDTZYPKY-OEAKJJBVSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl)NC4=CC=CC=C4

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)NC4=CC=CC=C4

Origin of Product

United States

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